((5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)acetic acid ((5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15700386
InChI: InChI=1S/C16H9Cl2NO4S2/c17-8-1-3-11(18)10(5-8)12-4-2-9(23-12)6-13-15(22)19(7-14(20)21)16(24)25-13/h1-6H,7H2,(H,20,21)/b13-6+
SMILES:
Molecular Formula: C16H9Cl2NO4S2
Molecular Weight: 414.3 g/mol

((5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)acetic acid

CAS No.:

Cat. No.: VC15700386

Molecular Formula: C16H9Cl2NO4S2

Molecular Weight: 414.3 g/mol

* For research use only. Not for human or veterinary use.

((5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)acetic acid -

Specification

Molecular Formula C16H9Cl2NO4S2
Molecular Weight 414.3 g/mol
IUPAC Name 2-[(5E)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Standard InChI InChI=1S/C16H9Cl2NO4S2/c17-8-1-3-11(18)10(5-8)12-4-2-9(23-12)6-13-15(22)19(7-14(20)21)16(24)25-13/h1-6H,7H2,(H,20,21)/b13-6+
Standard InChI Key WQVCLZAUFRUGJG-AWNIVKPZSA-N
Isomeric SMILES C1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O)Cl
Canonical SMILES C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC(=O)O)Cl

Introduction

Molecular Formula and Weight

  • Molecular Formula: C13H8Cl2NO3S2

  • Molecular Weight: 379.24 g/mol

Structural Features

The compound contains:

  • A thiazolidinone ring fused with a methylene group.

  • A furan ring substituted with a dichlorophenyl group.

  • A carboxylic acid functional group attached to the thiazolidinone moiety.

Key Functional Groups

  • Thiazolidinone Core: Known for its biological activity.

  • Furan Ring: Contributes to aromaticity and electron density.

  • Dichlorophenyl Substitution: Enhances hydrophobic interactions in biological systems.

General Synthetic Pathway

The synthesis of this compound typically involves:

  • Formation of the Thiazolidinone Ring: Using thiourea and chloroacetic acid under basic conditions.

  • Introduction of the Furan Moiety: Through a condensation reaction with a furfural derivative.

  • Substitution with Dichlorophenyl Group: Achieved via electrophilic substitution or coupling reactions.

Reaction Conditions

  • Solvent: Ethanol or dimethylformamide (DMF).

  • Catalyst: Acidic or basic catalysts depending on the reaction step.

  • Temperature: Moderate (50–100°C) to ensure controlled reaction kinetics.

Spectroscopic Characterization

The compound is characterized using:

  • NMR (Nuclear Magnetic Resonance):

    • Proton (1^1H) and carbon (13^13C) NMR confirm the chemical environment of hydrogen and carbon atoms.

  • IR (Infrared Spectroscopy):

    • Peaks at ~1700 cm1^{-1} for C=O stretching (ketone and carboxylic groups).

    • Peaks at ~1200 cm1^{-1} for C=S stretching.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z = 379 confirms molecular weight.

Crystallographic Data

X-ray diffraction studies reveal:

  • Planarity of the furan ring.

  • Slight puckering in the thiazolidinone ring due to steric interactions.

Pharmacological Potential

The compound exhibits diverse biological activities, including:

  • Anti-inflammatory Activity:

    • Potential inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

    • Molecular docking studies suggest strong binding affinity to inflammation-related proteins.

  • Antimicrobial Activity:

    • Effective against Gram-positive and Gram-negative bacteria due to its thiazolidinone core.

  • Antioxidant Properties:

    • The furan and dichlorophenyl groups contribute to free radical scavenging ability.

Medicinal Chemistry

The compound serves as a scaffold for designing drugs targeting:

  • Inflammatory diseases.

  • Bacterial infections.

Material Science

Due to its heterocyclic structure, it may find applications in:

  • Organic semiconductors.

  • Corrosion inhibitors.

Comparative Data Table

PropertyValue/Observation
Molecular FormulaC13H8Cl2NO3S2
Molecular Weight379.24 g/mol
Key Functional GroupsThiazolidinone, Furan, Dichlorophenyl
Biological ActivityAnti-inflammatory, Antimicrobial
Analytical TechniquesNMR, IR, MS
Synthetic ConditionsModerate temperature, ethanol/DMF solvent

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